molecular formula C28H25N3O B3517883 N-benzyl-1-[3-(6-methoxy-2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanamine

N-benzyl-1-[3-(6-methoxy-2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanamine

Cat. No.: B3517883
M. Wt: 419.5 g/mol
InChI Key: UFXQOHMLHSYFGA-UHFFFAOYSA-N
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Description

“N-benzyl-1-[3-(6-methoxy-2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanamine” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a methoxy group (a CH3 attached to an oxygen), a naphthyl group (a two-ring aromatic hydrocarbon), a phenyl group (a benzene ring), and a pyrazol group (a five-membered ring containing three carbon atoms and two nitrogen atoms) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl, phenyl, and naphthyl groups are all aromatic, meaning they contain conjugated pi systems that contribute to the stability of the molecule . The pyrazol ring is a heterocycle, meaning it contains atoms of different elements (in this case, carbon and nitrogen) .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, or investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

N-[[3-(6-methoxynaphthalen-2-yl)-1-phenylpyrazol-4-yl]methyl]-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O/c1-32-27-15-14-22-16-24(13-12-23(22)17-27)28-25(19-29-18-21-8-4-2-5-9-21)20-31(30-28)26-10-6-3-7-11-26/h2-17,20,29H,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXQOHMLHSYFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=NN(C=C3CNCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-1-[3-(6-methoxy-2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanamine
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N-benzyl-1-[3-(6-methoxy-2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanamine
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N-benzyl-1-[3-(6-methoxy-2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanamine
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N-benzyl-1-[3-(6-methoxy-2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanamine
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Reactant of Route 6
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N-benzyl-1-[3-(6-methoxy-2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanamine

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